molecular formula C21H26N2O2S B3013337 2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 693235-89-1

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B3013337
CAS No.: 693235-89-1
M. Wt: 370.51
InChI Key: ZGYACBXGSDPDMO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a tetramethyl-substituted benzene ring linked to a 2-methylindole-ethylamine moiety via a sulfonamide bridge. Its structure combines steric hindrance from the methyl groups with the aromatic and hydrogen-bonding capabilities of the indole ring, making it a candidate for studying structure-activity relationships in medicinal or materials chemistry.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-13-12-14(2)16(4)21(15(13)3)26(24,25)22-11-10-18-17(5)23-20-9-7-6-8-19(18)20/h6-9,12,22-23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYACBXGSDPDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of 2,3,5,6-tetramethylbenzene to introduce the sulfonamide group. This is followed by the alkylation of the sulfonamide with 2-(2-methyl-1H-indol-3-yl)ethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the indole moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related sulfonamide derivatives from the provided evidence, focusing on substituents, physicochemical properties, and synthesis outcomes.

Compound Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%)
Target: 2,3,5,6-Tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]sulfonamide Benzene (2,3,5,6-tetramethyl); Indole (2-methyl) C₂₂H₂₇N₃O₂S 397.54 Not reported Not reported
N-[2-(1H-Indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide Benzene (2,3,4,5,6-pentamethyl); Indole (unsubstituted) C₂₁H₂₆N₂O₂S 370.51 Not reported Not reported
4-Chlorophenyl hydrazone derivative (Compound 15) Benzene (4-chloro); Hydrazone (carbonyl-ethyl linkage) C₁₆H₁₆ClN₃O₃S 365.83 226–227 95
4-Nitrophenyl hydrazone derivative (Compound 17) Benzene (4-nitro); Hydrazone (carbonyl-ethyl linkage) C₁₆H₁₆N₄O₅S 392.39 227–228.5 94
3,5-Dimethylpyrazole derivative (Compound 18) Benzene (unsubstituted); Pyrazole (3,5-dimethyl) C₁₄H₁₈N₄O₂S 322.39 169–170 49

Biological Activity

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activities, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
  • Molecular Formula : C21H26N2O2S
  • Molecular Weight : 370.51 g/mol

The sulfonamide group and the indole moiety are crucial for its biological interactions.

The mechanism of action involves the interaction of the sulfonamide group with various molecular targets. The sulfonamide can form hydrogen bonds with active sites of enzymes or receptors, while the indole moiety may engage in π-π interactions. These interactions can modulate enzyme activity or receptor binding, leading to diverse biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For example, sulfonamides have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes. For instance, studies on related sulfonamides have demonstrated their ability to inhibit carbonic anhydrase isoforms (hCA II and hCA IX) with low nanomolar IC50 values, indicating strong inhibitory potential .
  • Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial properties. The structural features of this compound suggest it may also possess antimicrobial activity against a range of pathogens.

Study 1: Anticancer Potential

A study focusing on sulfonamide derivatives highlighted the anticancer potential of compounds structurally similar to this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation through enzyme inhibition mechanisms.

CompoundTarget EnzymeIC50 (nM)
Compound AhCA II7.7
Compound BhCA IX34.9
Compound ChCA XIII69.8

The results indicated that specific modifications in the structure could enhance inhibitory activity against targeted enzymes .

Study 2: Antimicrobial Activity

Another research effort examined the antimicrobial effects of various sulfonamide derivatives against common bacterial strains. The study found that certain derivatives exhibited significant antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that the compound could be further explored as a potential antimicrobial agent .

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